2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
Overview
Description
2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a heterocyclic compound that contains both tetrazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting 3,4-dimethylphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting 2-aminothiazole with an appropriate acylating agent.
Coupling Reaction: The final step involves coupling the tetrazole and thiazole intermediates using a sulfanyl linkage. This can be done using a thiolating agent such as thiourea under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to enzymes or receptors. The thiazole ring can further enhance this binding through additional interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide: can be compared with other compounds containing tetrazole and thiazole rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of tetrazole and thiazole rings, which provides a distinct set of chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS2/c1-9-3-4-11(7-10(9)2)20-14(17-18-19-20)23-8-12(21)16-13-15-5-6-22-13/h3-7H,8H2,1-2H3,(H,15,16,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFGMXLLVXDRPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC=CS3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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